
Diethyl Malonate-13C3
Overview
Description
Diethyl Malonate-¹³C₃ (CAS 53051-81-3) is a stable isotope-labeled derivative of diethyl malonate, where the three carbon atoms in the malonate moiety (positions 1, 2, and 3) are replaced with carbon-13 (¹³C). Its molecular formula is C₄¹³C₃H₁₂O₄, with a molecular weight of 163.15 g/mol. It is characterized by high isotopic purity (≥99 atom% ¹³C) and chemical purity (≥98%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strophanthidine can be synthesized through the cleavage of the cymarose residue from cymarin, resulting in the formation of k-strophanthidin . Another method involves the reduction of the C19 aldehyde group of cymarin or k-strophanthidin, leading to the formation of cymarol and k-strophanthidol .
Industrial Production Methods
Industrial production of strophanthidine typically involves extraction from the ripe seeds of Strophanthus kombé and the lily Convallaria . The extraction process includes several purification steps to isolate the pure compound.
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
Hydrolysis of the ester groups followed by decarboxylation converts the alkylated malonate into a substituted acetic acid-¹³C₂ derivative.
Key Steps :
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Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ in aqueous ethanol cleaves the ester bonds, yielding malonic acid-¹³C₃ 4.
-
Thermal Decarboxylation : Heating the dicarboxylic acid results in loss of CO₂, producing a mono-carboxylic acid with retained ¹³C labels at the α- and β-positions 4 .
Process | Conditions | Outcome |
---|---|---|
Hydrolysis | 6M HCl, reflux, 2–4 hrs | Malonic acid-¹³C₃ |
Decarboxylation | 150–200°C, H⁺ catalysis | Substituted acetic acid-¹³C₂ |
Claisen Condensation
Diethyl malonate-¹³C₃ undergoes Claisen condensation with esters or ketones under basic conditions, forming β-ketoesters. The ¹³C labels facilitate NMR tracking of cross-condensation products .
Example Reaction :
Bromination at the α-Position
Electrophilic bromination occurs at the α-carbon using bromine in acetic acid or CCl₄, yielding diethyl α-bromomalonate-¹³C₃. This reaction is pivotal for synthesizing halogenated intermediates .
Conditions :
Nitrosation and Reductive Amination
Diethyl malonate-¹³C₃ reacts with excess sodium nitrite in acetic acid to form diethyl oximinomalonate-¹³C₃. Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the oxime to diethyl aminomalonate-¹³C₃, a precursor for amino acid synthesis .
Applications :
Isotopic Tracing in Research
The ¹³C labels in diethyl malonate-¹³C₃ enable advanced analytical techniques:
-
Mechanistic Studies : Tracking carbon migration during enolate formation using ¹³C NMR .
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Metabolic Pathway Analysis : Monitoring incorporation into TCA cycle intermediates (e.g., succinate-¹³C₂) in biological systems .
Comparative Reaction Data: Labeled vs. Non-Labeled Malonate
Parameter | Diethyl Malonate-¹³C₃ | Diethyl Malonate (Unlabeled) |
---|---|---|
Molecular Weight | 163.15 g/mol | 160.17 g/mol |
Boiling Point | 199°C | 199°C |
Decarboxylation Rate | Identical to unlabeled | Baseline |
Scientific Research Applications
Strophanthidine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cardiac glycosides and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Historically used to treat heart failure; currently being studied for its potential anticancer properties
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Strophanthidine exerts its effects by specifically inhibiting the membrane protein sodium-potassium adenosine triphosphatase in muscle tissue, particularly in the heart . This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac contractility. excessive inhibition can result in calcium overload, diastolic dysfunction, arrhythmias, and potentially heart failure .
Comparison with Similar Compounds
Key Properties :
- Physical State : Liquid at room temperature .
- Boiling Point : 199°C .
- Density : 1.074 g/mL at 25°C .
- Refractive Index : n²⁰/D 1.414 .
Applications :
Diethyl Malonate-¹³C₃ is primarily used as a tracer in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic labeling experiments. Its full ¹³C labeling ensures precise tracking of all three carbons in biochemical pathways, making it indispensable in pharmacokinetic and enzymatic research .
Comparison with Isotopic Variants
Diethyl Malonate-¹³C₃ belongs to a family of isotopically labeled malonate esters. Key variants include partially labeled analogs and deuterated forms (Table 1).
Table 1: Comparison of Diethyl Malonate-¹³C₃ with Isotopic Variants
Compound Name | CAS Number | Isotopic Labeling | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|
Diethyl Malonate-¹³C₃ | 53051-81-3 | 1,2,3-¹³C₃ | 163.15 | NMR, metabolic tracing, isotopic dilution |
Diethyl Malonate-1,3-¹³C₂ | 77386-82-4 | 1,3-¹³C₂ | 161.13 | Selective carbon tracking in synthesis |
Diethyl Malonate-2-¹³C | 67035-94-3 | 2-¹³C | 160.14 | Site-specific isotopic studies |
Diethyl Malonate-d₂ | 293059 | Deuterated (CD₂) | 162.16 | Mass spectrometry, kinetic isotope effects |
Key Differences :
- Isotopic Specificity : Diethyl Malonate-¹³C₃ provides comprehensive labeling for all three carbons, whereas partial labeling (e.g., 1,3-¹³C₂) targets specific positions .
- Applications : Fully labeled ¹³C₃ is preferred for NMR due to enhanced signal clarity, while deuterated forms (e.g., d₂) are used in mass spectrometry .
Comparison with Structural Analogs
Diethyl Malonate (Unlabeled)
- CAS : 105-53-3.
- Molecular Formula : C₇H₁₂O₄.
- Molecular Weight : 160.17 g/mol .
- Applications : Widely used in organic synthesis (e.g., malonic ester synthesis) and as a precursor for pharmaceuticals .
Contrast with ¹³C₃ Version :
- The unlabeled form lacks isotopic tracing capability but is more cost-effective for bulk chemical synthesis .
Dimethyl Malonate
- CAS : 108-59-6.
- Molecular Formula : C₅H₈O₄.
- Molecular Weight : 132.12 g/mol .
- Physical Properties : Lower boiling point (≈181°C) and density (1.16 g/mL) compared to diethyl malonate .
Table 2: Diethyl Malonate-¹³C₃ vs. Dimethyl Malonate
Property | Diethyl Malonate-¹³C₃ | Dimethyl Malonate |
---|---|---|
Molecular Weight | 163.15 g/mol | 132.12 g/mol |
Boiling Point | 199°C | 181°C |
Ester Group | Ethyl (-C₂H₅) | Methyl (-CH₃) |
Lipophilicity (LogP) | 0.50 | -0.34 (estimated) |
Primary Use | Isotopic tracing | Flavoring agent, solvent |
Structural Impact :
Biological Activity
Diethyl malonate-13C3 (CAS#: 53051-81-3) is a labeled derivative of diethyl malonate, a compound widely used in organic synthesis and biological research. This article explores its biological activity, focusing on its metabolic pathways, therapeutic implications, and experimental applications.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 163.15 g/mol |
Density | 1.074 g/mL at 25ºC |
Boiling Point | 199ºC |
Melting Point | -51 to -50ºC |
Solubility | Slightly soluble in ethyl acetate, sparingly soluble in chloroform |
These properties indicate that this compound is a liquid at room temperature and has low solubility in water, making it suitable for various organic reactions and biological studies.
Metabolic Pathways
This compound serves as a valuable tool in metabolic studies due to its role as a precursor in the synthesis of various biomolecules. It is particularly important in the malonic ester synthesis, where it acts as a building block for the formation of carboxylic acids and other derivatives. The compound can undergo deprotonation to form a carbanion, which can then be alkylated to produce substituted acetic acids.
Research indicates that diethyl malonate can influence metabolic pathways by acting as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid (TCA) cycle. Inhibition of SDH leads to reduced succinate oxidation and subsequent decreases in reactive oxygen species (ROS) production, which is critical during ischemia/reperfusion injury in cardiac tissues .
Therapeutic Implications
The potential therapeutic applications of this compound are significant, particularly in cardiovascular medicine. Studies have shown that prodrugs derived from malonate, such as dimethyl malonate (DMM), can protect against cardiac ischemia/reperfusion injury by inhibiting SDH activity and preventing succinate accumulation . This suggests that this compound could be utilized in developing new treatments for heart conditions.
Experimental Applications
This compound has been employed in various experimental settings:
- Synthesis of Labeled Compounds : It is commonly used for synthesizing labeled fatty acids and other biomolecules, allowing researchers to trace metabolic pathways and study biochemical processes .
- Cardioprotective Studies : In vivo studies have demonstrated that diethyl malonate derivatives can significantly reduce myocardial injury during reperfusion, enhancing survival rates in animal models .
- Toxicological Assessments : The compound has been included in assessments for environmental safety and human health due to its low toxicity profile. Regulatory bodies have classified it as low priority for further work concerning human health risks .
Case Studies
Case Study 1: Cardioprotection Mechanism
In a study investigating the cardioprotective effects of DMM, researchers administered the compound to mice before inducing ischemia. Results showed a significant reduction in myocardial infarct size and improved cardiac function post-reperfusion compared to control groups. The mechanism was attributed to the inhibition of SDH and subsequent reduction in ROS production .
Case Study 2: Metabolic Tracing
Another study utilized this compound to trace metabolic pathways involving fatty acid synthesis. The incorporation of the labeled compound into fatty acids allowed for detailed analysis of metabolic fluxes under varying physiological conditions, providing insights into lipid metabolism .
Q & A
Basic Research Questions
Q. How is Diethyl Malonate-¹³C₃ synthesized, and what isotopic purity levels are achievable?
Diethyl Malonate-¹³C₃ is synthesized via isotopic labeling of the malonate backbone. The malonic acid precursor is enriched with ¹³C at all three carbon positions (C1, C2, C3) before esterification with ethanol. Commercial products report isotopic purity ≥99 atom% ¹³C and chemical purity ≥98%, verified by mass spectrometry and NMR . Key steps include controlled esterification under anhydrous conditions and purification via fractional distillation to minimize unlabeled byproducts.
Q. What characterization techniques confirm isotopic labeling and structural integrity?
- NMR Spectroscopy : ¹³C NMR detects isotopic enrichment at C1 (δ ~165 ppm, ester carbonyl), C2 (δ ~45 ppm, central CH₂), and C3 (δ ~60 ppm, ethoxy carbons). Absence of unlabeled peaks (e.g., ~170 ppm for natural-abundance carbonyl) validates purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks at m/z 163.084 (¹³C₃ isotopologue) with <1% deviation from theoretical mass .
- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies ¹³C abundance across all positions .
Q. How does ¹³C labeling affect the compound’s physical and chemical properties?
The isotopic substitution slightly alters physical properties:
- Density : 1.074 g/mL at 25°C (vs. 1.055 g/mL for unlabeled diethyl malonate) due to increased atomic mass .
- Reactivity : Enhanced acidity of α-hydrogens (pKa ~12.5 vs. ~13 for unlabeled) facilitates enolate formation, critical for alkylation and condensation reactions .
- Boiling Point : ~199°C, consistent with unlabeled analogs, indicating minimal steric impact from isotopic substitution .
Q. What safety protocols are essential for handling Diethyl Malonate-¹³C₃?
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 93°C) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye irritation .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
Q. What are the primary applications in metabolic and isotopic tracer studies?
Diethyl Malonate-¹³C₃ is used to synthesize ¹³C-labeled intermediates in:
- Fatty Acid Biosynthesis : Tracing acetyl-CoA incorporation via malonyl-CoA derivatives .
- Drug Metabolism : Monitoring metabolic pathways of malonate-derived prodrugs using LC-MS .
Advanced Research Questions
Q. How can enolate-mediated alkylation reactions be optimized using Diethyl Malonate-¹³C₃?
- Base Selection : Use LDA (lithium diisopropylamide) in THF at −78°C for quantitative enolate formation. Avoid aqueous bases to prevent hydrolysis .
- Electrophile Compatibility : Primary alkyl halides (e.g., methyl iodide) yield >90% alkylation efficiency, while bulky tert-butyl halides require elevated temperatures (40–60°C) .
- Workup : Quench with ammonium chloride to stabilize the labeled product and minimize isotopic scrambling .
Q. How to address discrepancies in kinetic isotope effect (KIE) data during decarboxylation studies?
Conflicting KIE values may arise from competing mechanisms (e.g., concerted vs. stepwise decarboxylation). Resolve by:
- Computational Modeling : Compare DFT-calculated ¹³C KIEs with experimental data from isotopic labeling .
- pH Control : Conduct reactions at pH 4–6 to isolate carboxylate intermediates and reduce side reactions .
Q. What strategies resolve conflicting NMR assignments in derivatives of Diethyl Malonate-¹³C₃?
- 2D NMR : HSQC and HMBC correlate ¹³C-¹H couplings to confirm connectivity in complex derivatives (e.g., cyclopropane analogs) .
- Isotopic Dilution : Mix labeled and unlabeled samples to distinguish splitting patterns caused by isotopic coupling vs. impurities .
Q. How does the choice of base influence enolate regioselectivity in asymmetric syntheses?
- Strong Bases (e.g., LDA) : Promote thermodynamic control, favoring the more substituted enolate.
- Weak Bases (e.g., K₂CO₃) : Favor kinetic control, stabilizing the less substituted enolate.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enolate stability for stereoselective alkylation .
Q. What advanced techniques assess isotopic distribution in downstream products?
Properties
IUPAC Name |
diethyl (1,2,3-13C3)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-SVFBATFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583932 | |
Record name | Diethyl (~13~C_3_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53051-81-3 | |
Record name | Diethyl (~13~C_3_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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